3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether
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Overview
Description
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether is a synthetic organic compound known for its applications in various fields, particularly in the development of insecticides. This compound is structurally characterized by the presence of a phenoxybenzyl group and a methoxyethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the development of insecticides.
Medicine: Investigated for its potential therapeutic properties, including its role as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of insecticides and other agrochemical products.
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets, such as the nervous system of insects. The compound acts by disrupting the normal function of sodium channels, leading to paralysis and eventual death of the insect. This mode of action makes it an effective insecticide.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: Another synthetic pyrethroid insecticide with a similar mode of action.
Permethrin: A widely used insecticide with structural similarities.
Cypermethrin: Known for its high efficacy and broad-spectrum activity.
Uniqueness
3-Phenoxybenzyl 2-(4-(1-methoxyethyl)phenyl)-2-methylpropyl ether is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
80853-89-0 |
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Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(1-methoxyethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O3/c1-20(27-4)22-13-15-23(16-14-22)26(2,3)19-28-18-21-9-8-12-25(17-21)29-24-10-6-5-7-11-24/h5-17,20H,18-19H2,1-4H3 |
InChI Key |
LDNQDHITMCULEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
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